2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
Description
Table 1: Synonyms
| Synonym | Source |
|---|---|
| [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |
| 2-Thiazoleacetonitrile, 4-(4-methoxyphenyl)- | |
| (4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE | |
| This compound | |
| MFCD00839066 |
Table 2: Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 301235-86-9 | |
| PubChem CID | 2337310 | |
| ChemSpider ID | 9303239 | |
| MDL Number | MFCD00839066 | |
| European EC Number | 658-349-5 |
Molecular Formula and Weight Analysis
Molecular Formula
The compound’s molecular formula is C$${12}$$H$${10}$$N$$_{2}$$OS . This formula corresponds to:
- 12 carbon atoms
- 10 hydrogen atoms
- 2 nitrogen atoms
- 1 oxygen atom
- 1 sulfur atom
Molecular Weight
The molecular weight is 230.29 g/mol , calculated as follows:
| Element | Atomic Weight | Count | Contribution (g/mol) |
|---|---|---|---|
| C | 12.01 | 12 | 144.12 |
| H | 1.008 | 10 | 10.08 |
| N | 14.01 | 2 | 28.02 |
| O | 16.00 | 1 | 16.00 |
| S | 32.07 | 1 | 32.07 |
| Total | 230.29 |
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHQECSHPIPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368155 | |
| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301235-86-9 | |
| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of thioamides with α-halocarbonyl compounds. For instance, the reaction between 4-methoxyphenylacetonitrile and α-bromoketones in the presence of a base such as triethylamine in acetonitrile yields the desired thiazole derivative .
Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride can reduce the nitrile group to an amine.
Substitution: Halogenation reactions using N-bromosuccinimide can introduce bromine atoms into the thiazole ring.
Major Products:
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Amino-thiazole derivatives.
Substitution Products: Halogenated thiazole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
- Antimicrobial Properties : Compounds containing thiazole rings have been noted for their antibacterial and antifungal activities. The presence of the methoxyphenyl group enhances these properties, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .
- Antioxidant Activity : Thiazole derivatives are known to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. This property can be particularly useful in developing therapeutic agents for conditions such as cancer and neurodegenerative disorders .
- Anticancer Potential : Preliminary studies indicate that thiazole derivatives may inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
Several studies have documented the applications of thiazole derivatives, including 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile:
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Pathway Modulation: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Properties of Selected Thiazole Derivatives
*Inferred from methylphenyl analog (C₁₂H₁₀N₂S) with addition of one oxygen atom.
Key Comparisons:
Electronic Effects :
- The methoxy group in the target compound donates electrons via resonance, increasing electron density on the thiazole ring compared to the methyl () or tert-butyl () analogs. This may enhance nucleophilic reactivity at the thiazole core.
- In contrast, fluorine substituents () withdraw electrons, reducing ring electron density and increasing polarity, which could improve solubility .
Physicochemical Properties :
- Melting Points : Methyl-substituted analogs (e.g., 4-CH₃ in ) melt at 152–153°C, while methoxy-substituted pyridazine derivatives () show higher melting points (e.g., 256–259°C), suggesting methoxy groups may increase intermolecular interactions .
- Molecular Weight : The target compound’s inferred molar mass (~230.29 g/mol) is higher than methylphenyl analogs (214.29 g/mol) due to the oxygen atom in the methoxy group.
Biological Activity
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, also known as O4I1, is a compound with notable biological activities. Its molecular formula is C12H10N2OS, and it has garnered attention for its potential applications in regenerative medicine and cancer therapy. This article delves into the biological activities associated with this compound, supported by various studies and findings.
- Molecular Weight : 230.29 g/mol
- CAS Number : 301235-86-9
- Structural Formula : Chemical Structure
1. Induction of Oct3/4 Expression
Research has demonstrated that this compound enhances the expression of Oct3/4, a key transcription factor involved in maintaining pluripotency in stem cells. In a study published in PubMed, it was found that this compound not only increased Oct3/4 expression but also stabilized it and enhanced its transcriptional activity across various human somatic cells . This suggests potential applications in regenerative medicine, particularly in stem cell biology.
2. Antitumor Activity
The compound has shown promising antitumor properties in various studies. For instance, derivatives of thiazole compounds have been evaluated for their antiproliferative effects against different cancer cell lines. In vitro studies indicated that certain thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 and PC-3 . The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups significantly enhances the antitumor activity of these compounds .
3. Antimicrobial Properties
In addition to its anticancer effects, this compound has been screened for antimicrobial activity. Preliminary studies have indicated that thiazole derivatives can exhibit both antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains . The MTT assay method was employed to evaluate the cytotoxicity against various microbial strains.
Case Study 1: Oct3/4 Induction
In a controlled laboratory setting, the effects of O4I1 on Oct3/4 expression were tested using human fibroblast cells. The results showed a statistically significant increase in Oct3/4 levels post-treatment, suggesting that this compound could be pivotal in developing therapies aimed at cellular reprogramming and tissue regeneration.
Case Study 2: Antitumor Efficacy
A series of experiments were conducted using synthesized thiazole derivatives based on the structure of this compound. These derivatives were tested against multiple cancer cell lines, revealing IC50 values indicating effective cytotoxicity at low concentrations. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| O4I1 | HCT-116 | 13.62 |
| O4I1 | PC-3 | 21.74 |
These findings highlight the potential of thiazole-based compounds in cancer treatment strategies.
Q & A
Q. How can researchers differentiate degradation products from synthetic intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
